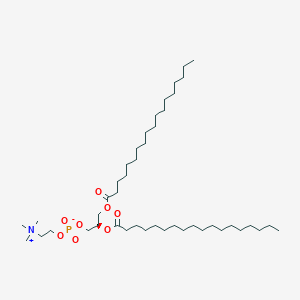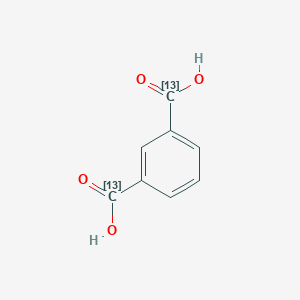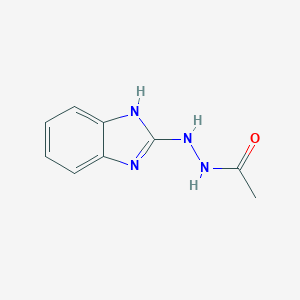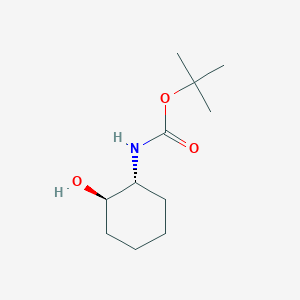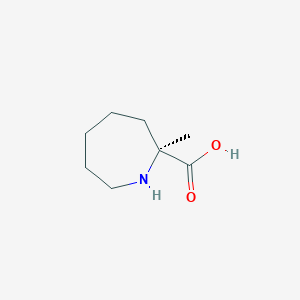![molecular formula C15H18O2 B053628 (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene CAS No. 118326-94-6](/img/structure/B53628.png)
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a type of oxirene, which is a class of highly reactive molecules that have been found to have a variety of interesting properties. In
Wirkmechanismus
The mechanism of action of (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene is not well understood, but it is believed to be related to its highly reactive nature. This compound has been found to undergo a variety of chemical reactions, including Diels-Alder reactions and other types of cycloadditions. These reactions can be used to selectively modify other molecules, making (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene a useful tool for organic chemists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene are not well understood, as this compound has not been extensively studied in biological systems. However, it is believed that this compound may have potential applications in drug discovery, as its highly reactive nature could be used to selectively modify other molecules in order to develop new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene in lab experiments is its high reactivity, which allows for selective modification of other molecules. However, this same reactivity can also be a limitation, as it can make the compound difficult to handle and work with in certain situations. Additionally, the lack of understanding of the compound's biochemical and physiological effects can make it challenging to design experiments that utilize this compound effectively.
Zukünftige Richtungen
There are many potential future directions for research on (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene. One area of interest is in the development of new materials, such as polymers and coatings, that utilize this compound as a building block. Additionally, further research on the compound's mechanism of action and potential applications in drug discovery could lead to new insights and breakthroughs in these fields. Finally, research on the compound's biochemical and physiological effects could help to shed light on its potential applications in biological systems.
Synthesemethoden
The synthesis of (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene involves the use of several chemical reagents and reactions. One common method for synthesizing this compound is through the use of a Diels-Alder reaction, which involves the reaction of a diene and a dienophile. In this case, the diene is typically a cyclohexadiene derivative, while the dienophile is a ketene acetal. The resulting product is a highly reactive intermediate that can be further transformed into the final product through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene has a variety of potential scientific research applications. One area of interest is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of more complex molecules. Additionally, this compound has been found to have potential applications in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
118326-94-6 |
|---|---|
Produktname |
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C15H18O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14-15(12)17-14/h6-8,10-11,14-15H,2-5H2,1H3/t10-,11-,14+,15-/m0/s1 |
InChI-Schlüssel |
SEEWCDWTXYKWKT-AZHAFVHUSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@H](O3)[C@@H]4[C@@H]2CCCC4 |
SMILES |
COC1=CC2=C(C=C1)C3C(O3)C4C2CCCC4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3C(O3)C4C2CCCC4 |
Synonyme |
(4abeta,9beta,10beta)-6-Methoxy-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-o ctahydrophenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)
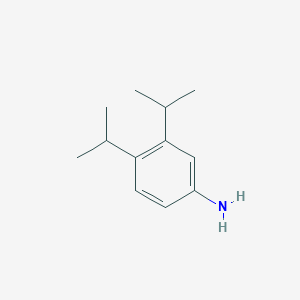

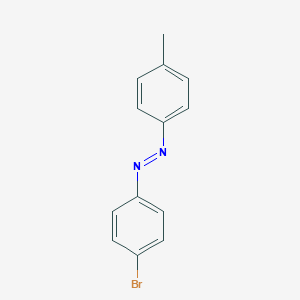
![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)
